N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide
CAS No.:
Cat. No.: VC14956183
Molecular Formula: C23H26N4O4
Molecular Weight: 422.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H26N4O4 |
|---|---|
| Molecular Weight | 422.5 g/mol |
| IUPAC Name | N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-3-(4-oxopyrido[2,1-c][1,2,4]triazin-3-yl)propanamide |
| Standard InChI | InChI=1S/C23H26N4O4/c1-30-18-7-5-17(6-8-18)23(11-14-31-15-12-23)16-24-21(28)10-9-19-22(29)27-13-3-2-4-20(27)26-25-19/h2-8,13H,9-12,14-16H2,1H3,(H,24,28) |
| Standard InChI Key | GGHMALCAYGVCQP-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CCC3=NN=C4C=CC=CN4C3=O |
Introduction
Overview of the Compound
The compound N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(4-oxo-4H-pyrido[2,1-c] triazin-3-yl)propanamide is a complex organic molecule. Its structure suggests potential applications in medicinal chemistry due to the presence of functional groups commonly associated with bioactivity, such as:
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A methoxyphenyl group, which can enhance lipophilicity and influence binding affinity in biological systems.
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A tetrahydropyran ring, often found in pharmacologically active molecules.
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A pyrido[2,1-c] triazinone core, a heterocyclic system that may be associated with enzyme inhibition or receptor modulation.
Key Functional Groups
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Methoxyphenyl Group: Enhances hydrophobic interactions in biological targets.
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Tetrahydropyran Ring: Provides rigidity and spatial orientation.
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Pyrido[2,1-c]124triazinone Core: A fused heterocyclic system that could interact with enzymes or receptors.
Molecular Formula and Weight
While the exact molecular formula and weight are not provided in the search results, similar compounds suggest a molecular weight exceeding 400 g/mol.
Medicinal Chemistry
The compound's structure suggests potential roles as:
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Enzyme inhibitors due to its heterocyclic core.
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Receptor modulators targeting specific signaling pathways.
Biological Activity
Compounds with similar scaffolds have been investigated for:
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Anti-inflammatory properties.
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Anticancer activity.
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Antimicrobial effects.
Synthesis
The synthesis of such compounds typically involves:
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Functionalization of the methoxyphenyl group.
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Cyclization to form the tetrahydropyran ring.
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Assembly of the pyrido[2,1-c] triazinone core through multistep reactions.
Characterization
Standard techniques include:
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NMR Spectroscopy: To confirm structural details.
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Mass Spectrometry (MS): For molecular weight determination.
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X-ray Crystallography: To elucidate three-dimensional structure.
Biological Evaluation
In vitro and in silico studies can assess:
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Binding affinity to biological targets.
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ADME (absorption, distribution, metabolism, excretion) properties.
Comparative Data Table
Given the lack of specific data on this compound in the provided results, further research using specialized chemical databases or experimental studies is recommended to explore its properties and applications comprehensively.
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